1-Chloro-4-(2-methylpropoxy)-benzene
Overview
Description
1-Chloro-4-(2-methylpropoxy)-benzene is an organic compound with the molecular formula C10H13ClO It is a derivative of benzene, where a chlorine atom is substituted at the para position and a 2-methylpropoxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-(2-methylpropoxy)-benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-nitrobenzene with 2-methylpropanol in the presence of a base, such as potassium carbonate, under reflux conditions. The nitro group is then reduced to an amine, followed by diazotization and subsequent Sandmeyer reaction to introduce the chlorine atom.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(2-methylpropoxy)-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as hydroxide ions, to form 4-(2-methylpropoxy)phenol.
Oxidation Reactions: The 2-methylpropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzene ring can undergo hydrogenation to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst under high pressure.
Major Products
Substitution: 4-(2-methylpropoxy)phenol
Oxidation: 4-(2-methylpropoxy)benzaldehyde or 4-(2-methylpropoxy)benzoic acid
Reduction: 1-Chloro-4-(2-methylpropoxy)cyclohexane
Scientific Research Applications
1-Chloro-4-(2-methylpropoxy)-benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.
Material Science: It is employed in the development of new materials, such as polymers and resins, with specific properties.
Industrial Chemistry: It is used as a precursor in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2-methylpropoxy)-benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological studies, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways involved vary depending on the context of its use.
Comparison with Similar Compounds
1-Chloro-4-(2-methylpropoxy)-benzene can be compared with other similar compounds, such as:
1-Chloro-4-(2-methylpropoxy)butane: Similar in structure but with a butane chain instead of a benzene ring.
1-Chloro-4-(2-methylpropoxy)cyclohexane: Similar but with a cyclohexane ring instead of a benzene ring.
4-(2-Methylpropoxy)phenol: Similar but with a hydroxyl group instead of a chlorine atom.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a chlorine atom and a 2-methylpropoxy group on the benzene ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-chloro-4-(2-methylpropoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTPWGVWXFUHSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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